molecular formula C17H20N6O2S B2605807 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115905-82-2

2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2605807
CAS No.: 1115905-82-2
M. Wt: 372.45
InChI Key: RGTYAPXAWMTWSH-UHFFFAOYSA-N
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Description

2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that features a quinazolinone core linked to a triazole ring via a sulfanyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely focus on optimizing yield and purity while minimizing environmental impact. This could involve the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, and the implementation of continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone and triazole derivatives in various chemical reactions .

Biology and Medicine

In biological and medicinal research, 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide has shown promise as an antifungal and anticancer agent. Its ability to inhibit the growth of certain fungal strains and cancer cell lines makes it a candidate for drug development .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique properties may also make it useful in the synthesis of other complex organic molecules .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In antifungal applications, it may inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity. In anticancer applications, it could interfere with cell division or induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide apart is the presence of both the quinazolinone and triazole moieties, which confer unique biological activities and chemical reactivity. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research .

Biological Activity

The compound 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article examines the compound's biological activity, including its anticancer properties, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_4O_2S with a molecular weight of 378.46 g/mol. The structure features a quinazoline core linked to a triazole ring and a sulfanyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to quinazoline derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxicity of related quinazoline derivatives using the bioluminescence inhibition assay on Photobacterium leiognathi. The results indicated considerable cytotoxicity across several synthesized compounds .
    • In another study assessing anticancer activity against 60 cell lines at the National Cancer Institute (NCI), certain derivatives exhibited GI50 values indicating potent activity against colon cancer (GI50: 0.41–0.69 μM), melanoma (GI50: 0.48–13.50 μM), and ovarian cancer (GI50: 0.25–5.01 μM) .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis suggests that modifications in the quinazoline and triazole moieties significantly influence biological activity. For instance:

  • The presence of specific substituents on the quinazoline core can enhance binding affinity to cancer cell receptors.
  • Variations in the sulfanyl group also impact the compound's overall efficacy and selectivity for cancer cells .

Additional Biological Activities

Besides anticancer properties, quinazoline derivatives have been explored for other biological activities:

Summary of Findings

The biological activity of This compound appears promising based on available studies:

Activity Type Effectiveness Reference
AnticancerGI50 values ranging from 0.25 to 13.50 μM
CytotoxicitySignificant inhibition in bioluminescence assays
COX InhibitionUp to 47.1% at 20 μM

Properties

IUPAC Name

2-(4-oxo-3-pentylquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-2-3-6-9-23-15(25)12-7-4-5-8-13(12)20-17(23)26-10-14(24)21-16-18-11-19-22-16/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H2,18,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTYAPXAWMTWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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